N,N-Diethyldecanamide
Overview
Description
Synthesis Analysis
The synthesis of N,N-diethylamino derivatives has been explored in various contexts due to their potential pharmaceutical applications. For instance, the synthesis of 3-(2-N,N-diethylaminoethoxy)indole derivatives was achieved by starting from 3-silyloxy-2-methylindoles, followed by deprotection and in situ aminoalkylation, yielding the desired products in good yield . Similarly, a convenient method for synthesizing N(6)-alkyl norlysergic acid N,N-diethylamide derivatives was developed, which involved a series of compounds that were tested for LSD-like discriminative stimulus properties . These syntheses highlight the versatility of N,N-diethylamino derivatives in medicinal chemistry.
Molecular Structure Analysis
The molecular structure of N,N-diethylamino derivatives plays a crucial role in their biological activity. For example, the study on N-(4-diethylamino)benzyl-4-methoxy-N-(p-tolyl)benzenesulfonamide revealed a high selectivity for the CB2 receptor over the CB1 receptor, which is attributed to the specific interactions between the compound and the receptor . The structure-activity relationships (SAR) developed from the study of N(6)-alkyl norlysergic acid N,N-diethylamide derivatives further emphasize the importance of molecular structure in determining potency and selectivity .
Chemical Reactions Analysis
N,N-diethylamino derivatives can undergo various chemical reactions, which are essential for their functionalization and potential applications. An unexpected reaction promoted by diethyl azodicarboxylate was reported, where dehydrogenation of tertiaryamines occurred to afford enamines. These enamines then participated in tandem reactions with sulfonyl azides to produce N-sulfonyl amidine derivatives . This reaction showcases the reactivity of N,N-diethylamino groups and their utility in organic synthesis.
Physical and Chemical Properties Analysis
The physical and chemical properties of N,N-diethylamino derivatives are influenced by their molecular structure. The synthesis of the CB2 selective radioligand involved a high-yield process and resulted in a compound with a high specific activity, indicating favorable physical properties for positron emission tomography (PET) imaging . The potency variations observed in the N(6)-alkyl norlysergic acid N,N-diethylamide derivatives suggest that slight modifications in the chemical structure can significantly impact the chemical properties and biological activity .
Safety And Hazards
properties
IUPAC Name |
N,N-diethyldecanamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H29NO/c1-4-7-8-9-10-11-12-13-14(16)15(5-2)6-3/h4-13H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OOYRLFIIUVBZSY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCC(=O)N(CC)CC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H29NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70307770 | |
Record name | N,N-Diethyldecanamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70307770 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
227.39 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N,N-Diethyldecanamide | |
CAS RN |
2602-61-1 | |
Record name | N,N-Diethyldecanamide | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=195015 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | N,N-Diethyldecanamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70307770 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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